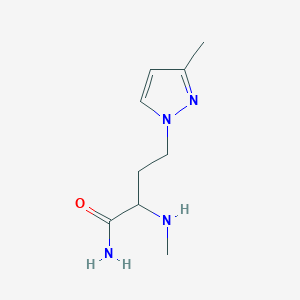

4-(3-Methyl-1h-pyrazol-1-yl)-2-(methylamino)butanamide

説明

4-(3-Methyl-1h-pyrazol-1-yl)-2-(methylamino)butanamide is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring and a butanamide moiety

特性

分子式 |

C9H16N4O |

|---|---|

分子量 |

196.25 g/mol |

IUPAC名 |

2-(methylamino)-4-(3-methylpyrazol-1-yl)butanamide |

InChI |

InChI=1S/C9H16N4O/c1-7-3-5-13(12-7)6-4-8(11-2)9(10)14/h3,5,8,11H,4,6H2,1-2H3,(H2,10,14) |

InChIキー |

AJDAUFGOZCXMOS-UHFFFAOYSA-N |

正規SMILES |

CC1=NN(C=C1)CCC(C(=O)N)NC |

製品の起源 |

United States |

準備方法

The synthesis of 4-(3-Methyl-1h-pyrazol-1-yl)-2-(methylamino)butanamide can be achieved through several synthetic routes. One common method involves the reaction of 3-methyl-1H-pyrazole with 2-bromo-2-methylaminobutane under basic conditions. The reaction typically proceeds through nucleophilic substitution, resulting in the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to enhance yield and purity.

化学反応の分析

4-(3-Methyl-1h-pyrazol-1-yl)-2-(methylamino)butanamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents for these reactions include halides and amines.

科学的研究の応用

4-(3-Methyl-1h-pyrazol-1-yl)-2-(methylamino)butanamide has found applications in various scientific research fields:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology: It has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

Industry: The compound is utilized in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.

作用機序

The mechanism of action of 4-(3-Methyl-1h-pyrazol-1-yl)-2-(methylamino)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

類似化合物との比較

When compared to similar compounds, 4-(3-Methyl-1h-pyrazol-1-yl)-2-(methylamino)butanamide exhibits unique properties that make it distinct. Similar compounds include:

3-Methyl-1H-pyrazole: A precursor in the synthesis of the target compound, known for its own set of chemical reactivities.

2-Methylaminobutane: Another precursor that contributes to the formation of the butanamide moiety.

N-(5-Methyl-1H-pyrazol-3-yl)acetamide:

The uniqueness of 4-(3-Methyl-1h-pyrazol-1-yl)-2-(methylamino)butanamide lies in its combined structural features, which enable a wide range of chemical reactions and applications.

生物活性

The compound 4-(3-Methyl-1H-pyrazol-1-yl)-2-(methylamino)butanamide is a pyrazole derivative that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, examining its antimicrobial, antioxidant properties, and potential pharmacological applications based on diverse research findings.

Molecular Formula

- C : 9

- H : 15

- N : 4

- O : 1

- Molecular Weight : 230.69 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including 4-(3-Methyl-1H-pyrazol-1-yl)-2-(methylamino)butanamide. In vitro testing has shown promising results against various pathogens.

Case Study: Antimicrobial Screening

A screening of synthesized pyrazoles demonstrated that compounds with similar structures exhibited significant antimicrobial activity. For instance, derivatives showed Minimum Inhibitory Concentration (MIC) values ranging from 31.25 to 250 µg/mL against bacteria such as Staphylococcus aureus and fungi like Candida albicans .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| 4f | 62.5 | Antifungal |

| 4g | 62.5 | Antibacterial |

| 3a | 62.5 | Antifungal |

Antioxidant Activity

In addition to antimicrobial properties, the compound also exhibits antioxidant activity. Studies have compared its efficacy to standard antioxidants like butylhydroxytoluene (BHT), revealing that certain pyrazole derivatives demonstrate significant antioxidant effects .

Comparative Antioxidant Activity

In a comparative study, several pyrazole derivatives were evaluated for their antioxidant capabilities:

| Compound | IC50 (µg/mL) | Comparison Standard |

|---|---|---|

| 3a | 50 | BHT |

| 4e | 75 | BHT |

Synergistic Effects

Research indicates that the presence of both pyrazole and amide functionalities may lead to synergistic effects enhancing biological activity. The combination of these moieties could contribute to improved interaction with biological targets, making them suitable candidates for drug development .

Pharmacokinetics and Toxicology

Preliminary bioinformatics investigations suggest that pyrazole derivatives possess favorable pharmacokinetic profiles, including good bioavailability and low toxicity. Computational models indicate that these compounds could interact effectively with target proteins involved in various biological pathways .

Toxicity Profile

The toxicity assessment of similar compounds has shown a promising safety profile, which is crucial for further development in therapeutic applications.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。